molecular formula C24H24FN5O5 B2902922 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922010-81-9

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2902922
CAS No.: 922010-81-9
M. Wt: 481.484
InChI Key: GJNHRCFWYYRBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a potent and selective chemical probe targeting specific kinase pathways. Its core structure is based on a pyrazolopyrimidine scaffold, a well-known privileged structure in kinase inhibitor design [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3324787/]. This compound is engineered with a 4-fluorobenzyl group at the 5-position and a 3,4,5-trimethoxybenzamide moiety linked via an ethyl chain at the 1-position of the pyrazolopyrimidine core. The trimethoxybenzamide group is a common pharmacophore that can enhance binding affinity and selectivity, often seen in compounds targeting tubulin or certain kinases [https://pubs.acs.org/doi/10.1021/jm901853j]. The primary research application of this compound is as a key intermediate or a novel chemical entity for the development of targeted cancer therapies. It is designed to inhibit the activity of specific protein kinases involved in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. Researchers utilize this compound in biochemical assays, cell-based studies, and in vivo models to investigate oncogenic signaling and evaluate antitumor efficacy. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-18(12-28-30)24(32)29(14-27-22)13-15-4-6-17(25)7-5-15/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNHRCFWYYRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Benzyl Substituent Benzamide Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-Fluorobenzyl 3,4,5-Trimethoxybenzamide C25H25FN6O5 532.5 Para-fluorine enhances electron-withdrawing effects; trimethoxy group improves lipophilicity .
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide 3-Fluorobenzyl 4-Methoxybenzamide C21H19FN4O3 410.4 Meta-fluorine alters electronic distribution; single methoxy reduces steric hindrance.
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 2-Fluorobenzyl 2-Ethoxybenzamide C23H22FN5O3 435.5 Ortho-fluorine may sterically hinder binding; ethoxy group increases hydrophobicity.
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide Benzyl (no F) 4-Trifluoromethylbenzamide C22H18F3N5O2 441.4 Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing target affinity.
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide 2-Fluorobenzyl 3,4-Dimethylbenzamide C23H22FN5O2 419.5 Methyl groups enhance lipophilicity but may reduce solubility.

Key Findings

2-Fluorobenzyl derivatives (e.g., ) exhibit steric effects that may reduce binding efficiency in certain enzyme pockets.

Benzamide Modifications: The 3,4,5-trimethoxybenzamide group in the target compound offers balanced electron-donating effects and metabolic stability, contrasting with the 4-trifluoromethylbenzamide in , which prioritizes strong electron-withdrawing properties.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (532.5) compared to analogs (410.4–441.4) suggests increased complexity, which may affect bioavailability. However, the trimethoxy group could counterbalance this by improving solubility .

Spectroscopic Differentiation :

  • NMR studies (e.g., ) indicate that substituent changes in regions analogous to "positions 29–36 and 39–44" (in related scaffolds) produce distinct chemical shifts, aiding structural confirmation. For instance, the trimethoxy group in the target compound would generate unique splitting patterns in the aromatic region.

Structural and Computational Insights

  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the 3D conformation of these compounds. The 4-fluorobenzyl and trimethoxy groups likely influence crystal packing and intermolecular interactions.
  • Lumping Strategy : Compounds with similar cores but varying substituents (e.g., fluorobenzyl vs. benzyl) may be "lumped" in computational models to predict shared reactivity or pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including coupling and cyclization steps. Key conditions include:

  • Microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) for 12–24 hours to promote cyclization .
  • Catalysts such as triethylamine (TEA) or potassium carbonate (K₂CO₃) for deprotonation and intermediate stabilization .
  • Purification via column chromatography using gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromaticity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and detects impurities (>98% purity threshold) .
  • Infrared Spectroscopy (IR): Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • Cross-referencing with PubChem or crystallographic data ensures structural accuracy .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays: Test activity against kinases (e.g., EGFR, VEGFR) using fluorometric or colorimetric substrates .
  • Cell viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Dose-response curves: Establish IC₅₀ values for potency comparisons with analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Substituent modification: Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Trimethoxybenzamide adjustments: Vary methoxy positions to study steric effects on receptor interactions .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with ATP-binding pockets of kinases .

Q. What experimental strategies resolve contradictions in reported reaction yields?

  • Design of Experiments (DoE): Systematically vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst loadings to identify optimal conditions .
  • Flow chemistry: Continuous flow reactors improve reproducibility and scalability by minimizing batch-to-batch variability .
  • By-product analysis: Use HPLC to identify and quantify impurities, guiding protocol refinements .

Q. How to investigate the compound’s mechanism of action against specific targets?

  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., using KinomeScan) to identify selectivity patterns .
  • Cellular thermal shift assays (CETSA): Confirm target engagement by measuring thermal stabilization of bound proteins .
  • Gene expression analysis: RNA-seq or qPCR to assess downstream effects on apoptosis or cell cycle regulators (e.g., p53, cyclin D1) .

Q. How to address discrepancies in biological activity data across studies?

  • Standardize assay protocols: Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity .
  • Control for solvent effects: Ensure DMSO concentrations are ≤0.1% to avoid nonspecific cytotoxicity .
  • Meta-analysis: Compare datasets from PubChem BioAssay or ChEMBL to identify trends in structure-activity correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.